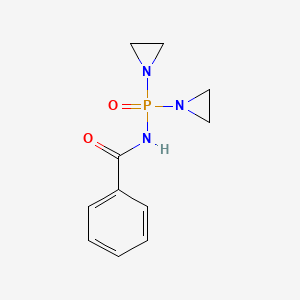
Benzo-tepa
Overview
Description
Benzo-tepa, also known as N,N’,N’'-triethylenethiophosphoramide, is a trifunctional alkylating agent with significant applications in the field of medicinal chemistry. It is primarily known for its use as an antitumor agent, particularly in the treatment of various cancers. The compound is characterized by its ability to form cross-links with DNA, thereby inhibiting DNA replication and transcription, which leads to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo-tepa can be synthesized through a multi-step process involving the reaction of thiophosphoryl chloride with ethyleneimine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general synthetic route involves:
Reaction of Thiophosphoryl Chloride with Ethyleneimine: This step involves the nucleophilic attack of ethyleneimine on thiophosphoryl chloride, leading to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include the control of reaction temperature, pressure, and the use of appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Benzo-tepa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its oxo analogue, N,N’,N’'-triethylenephosphoramide.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of various hydrolyzed products.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products:
Oxidation Products: N,N’,N’'-triethylenephosphoramide.
Hydrolysis Products: Various hydrolyzed derivatives depending on the reaction conditions.
Substitution Products: Substituted derivatives of this compound.
Scientific Research Applications
Benzo-tepa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Primarily used as an antitumor agent in cancer therapy. It is effective against various types of cancers, including breast, ovarian, and bladder cancers.
Industry: Utilized in the production of other chemical compounds and as a research tool in the development of new drugs.
Mechanism of Action
The mechanism of action of benzo-tepa involves its ability to alkylate DNA. The compound forms cross-links with DNA molecules, primarily at the N7 position of guanine bases. This alkylation disrupts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
Thiotepa: Another trifunctional alkylating agent with similar antitumor activity.
N,N’,N’'-triethylenephosphoramide: The oxo analogue of benzo-tepa, also used in cancer therapy.
Uniqueness: this compound’s unique structure allows it to form specific types of DNA cross-links, making it particularly effective in certain cancer treatments. Its ability to penetrate the central nervous system also distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOTEHEMOQUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194052 | |
| Record name | Benzo-tepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-66-1 | |
| Record name | N-[Bis(1-aziridinyl)phosphinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo-tepa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo-tepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


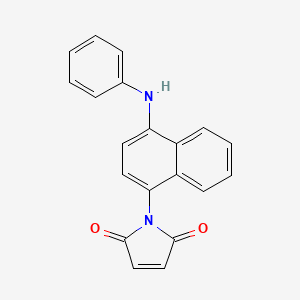
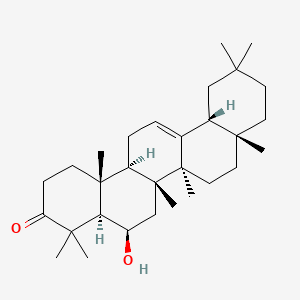
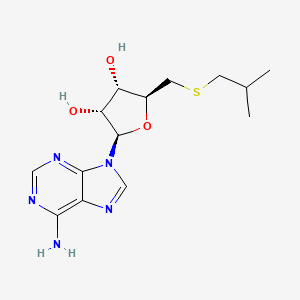
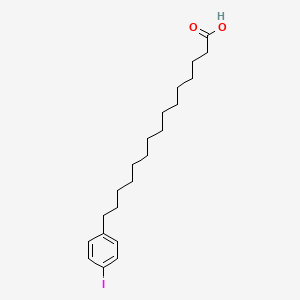
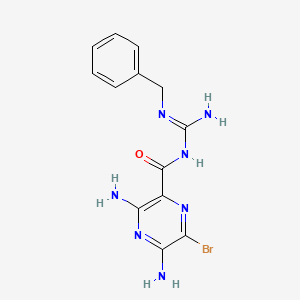


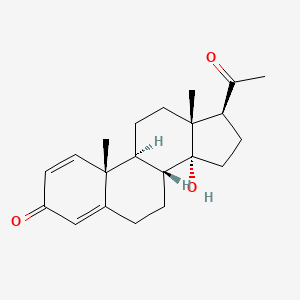
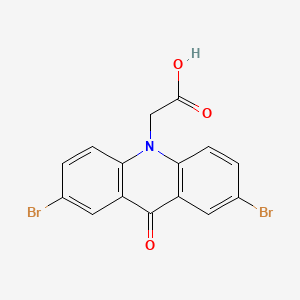

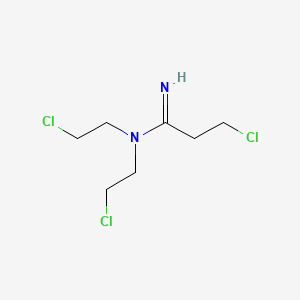


![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B1194502.png)
